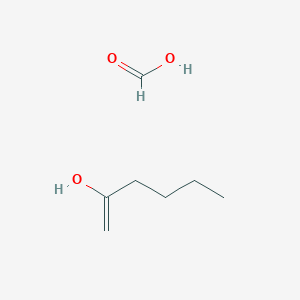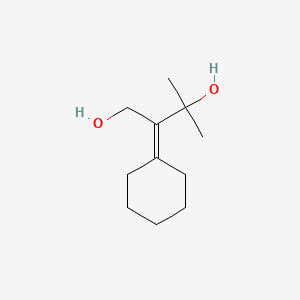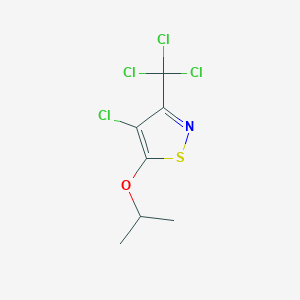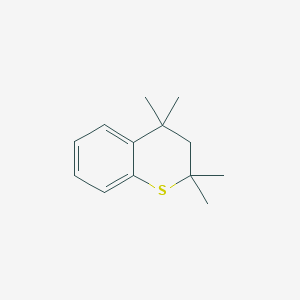
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans It is characterized by the presence of a sulfur atom in its heterocyclic structure, which is fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with a suitable electrophile, followed by cyclization to form the desired benzothiopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiopyrans depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes. Additionally, the compound’s aromatic ring can interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-amine: Similar structure with an amine group at the 6-position.
2,2,4,4-Tetramethyl-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
Uniqueness
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of the sulfur atom, which imparts distinct redox properties and reactivity compared to its nitrogen analogs. This makes it valuable in specific chemical and biological applications.
Propiedades
Número CAS |
132102-28-4 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3H-thiochromene |
InChI |
InChI=1S/C13H18S/c1-12(2)9-13(3,4)14-11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 |
Clave InChI |
DNUAGQGSSJASDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(SC2=CC=CC=C21)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


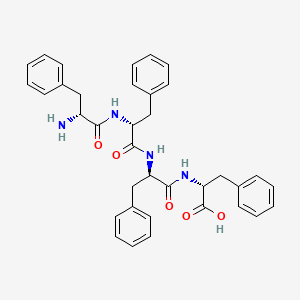
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
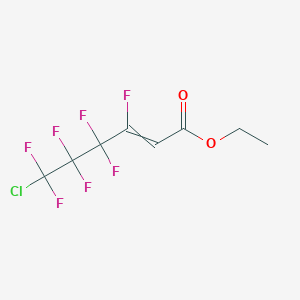
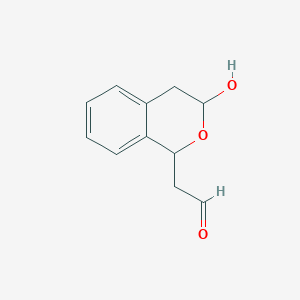
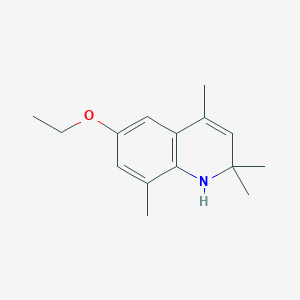

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
